Cas no 1084927-05-8 (tert-Butyl(2-hydroxyheptyl)carbamate)

tert-Butyl(2-hydroxyheptyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(2-hydroxyheptyl)carbamate
- CS-0343400
- 1084927-05-8
- EN300-7305444
- tert-Butyl (2-hydroxyheptyl)carbamate
- tert-Butyl(2-hydroxyheptyl)carbamate
- SCHEMBL18350271
-
- Inchi: 1S/C12H25NO3/c1-5-6-7-8-10(14)9-13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)
- InChI Key: LYQGVSZYNFXYNL-UHFFFAOYSA-N
- SMILES: OC(CNC(=O)OC(C)(C)C)CCCCC
Computed Properties
- Exact Mass: 231.18344366g/mol
- Monoisotopic Mass: 231.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.6Ų
tert-Butyl(2-hydroxyheptyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414070-1g |
tert-Butyl(2-hydroxyheptyl)carbamate |
1084927-05-8 | 98% | 1g |
¥9868.00 | 2024-08-09 | |
Enamine | EN300-7305444-0.5g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 0.5g |
$671.0 | 2025-03-11 | |
Enamine | EN300-7305444-2.5g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-11 | |
Enamine | EN300-7305444-5.0g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-11 | |
Enamine | EN300-7305444-0.25g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 0.25g |
$642.0 | 2025-03-11 | |
Enamine | EN300-7305444-0.1g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 0.1g |
$615.0 | 2025-03-11 | |
Enamine | EN300-7305444-1.0g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
Enamine | EN300-7305444-10.0g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-11 | |
Enamine | EN300-7305444-0.05g |
tert-butyl N-(2-hydroxyheptyl)carbamate |
1084927-05-8 | 95.0% | 0.05g |
$587.0 | 2025-03-11 |
tert-Butyl(2-hydroxyheptyl)carbamate Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on tert-Butyl(2-hydroxyheptyl)carbamate
tert-Butyl(2-hydroxyheptyl)carbamate (CAS No. 1084927-05-8)
The compound tert-butyl(2-hydroxyheptyl)carbamate (CAS No. 1084927-05-8) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a hydroxyl-substituted heptyl chain through a carbamate linkage. The carbamate functional group plays a crucial role in its reactivity and biological activity, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl(2-hydroxyheptyl)carbamate through optimized reaction pathways. Researchers have explored the use of phase-transfer catalysts and microwave-assisted synthesis to enhance the yield and purity of this compound. These methods not only reduce reaction time but also minimize the environmental impact, aligning with the growing demand for sustainable chemical processes.
The hydroxyl group in the heptyl chain contributes to the compound's solubility and ability to form hydrogen bonds, which are essential properties for its application in drug delivery systems. Studies have shown that tert-butyl(2-hydroxyheptyl)carbamate can serve as a biocompatible polymer building block, enabling the development of controlled-release drug formulations. This application is particularly promising for delivering hydrophobic drugs, as the compound's amphiphilic nature facilitates drug encapsulation and sustained release.
In addition to its pharmaceutical applications, tert-butyl(2-hydroxyheptyl)carbamate has gained attention in the agrochemical industry for its potential as a plant growth regulator. Recent research has demonstrated that this compound can modulate plant hormone signaling pathways, leading to enhanced crop yields and stress resistance. Its ability to interact with plant cell membranes without causing toxicity makes it a safer alternative to traditional chemical pesticides.
The synthesis of tert-butyl(2-hydroxyheptyl)carbamate involves a multi-step process that begins with the preparation of the corresponding alcohol, followed by conversion into an acid chloride or an activated ester. The final step involves nucleophilic attack by tert-butylamine to form the carbamate bond. This sequence ensures high stereochemical control, which is critical for maintaining the compound's biological activity.
From a materials science perspective, tert-butyl(2-hydroxyheptyl)carbamate has been investigated as a precursor for bio-based polymers. Its ability to undergo polymerization under mild conditions makes it suitable for producing biodegradable plastics, addressing the global challenge of plastic waste. Recent studies have focused on optimizing polymerization techniques to enhance mechanical properties while maintaining biocompatibility.
In conclusion, tert-butyl(2-hydroxyheptyl)carbamate (CAS No. 1084927-05-8) is a multifaceted compound with diverse applications across various industries. Its unique structure and functional groups make it an invaluable tool in modern organic synthesis. As research continues to uncover new potential uses and improve synthesis methods, this compound is poised to play an even more significant role in advancing scientific and industrial progress.
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